5-Methyl-2-pyridylzinc bromide
Overview
Description
5-Methyl-2-pyridylzinc bromide: is an organozinc compound with the molecular formula C6H6BrNZn and a molecular weight of 237.41 g/mol . It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M .
Mechanism of Action
Target of Action
5-Methyl-2-pyridylzinc bromide is an organozinc reagent . It is primarily used as a substrate in various chemical reactions . The primary targets of this compound are other reactants in the chemical reactions in which it is involved .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in Pd-catalyzed C-C bond-forming reactions with 3-iodothiophene . It is also used in the Pd-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes by reacting with 5-bromo-2-furaldehyde .
Biochemical Pathways
As a chemical reagent, this compound is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the Pd-catalyzed C-C bond-forming reactions, it contributes to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that it is typically stored at 2-8°c .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can contribute to the synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the reactions are carried out can affect the rate and outcome of the reactions . Additionally, the presence of other reactants and catalysts can also influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into the corresponding bromopyridine . This method involves the reaction of 5-bromo-2-methylpyridine with zinc dust in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of organozinc compounds generally follows similar principles. Large-scale production would likely involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-pyridylzinc bromide primarily undergoes cross-coupling reactions , particularly palladium-catalyzed C-C bond-forming reactions . It can also participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Solvents: Tetrahydrofuran (THF)
Reaction conditions: Inert atmosphere, controlled temperature
Major Products:
5-Heteroaryl- and 5-aryl-2-furaldehydes: when reacted with 5-bromo-2-furaldehyde
3-Iodothiophene: derivatives in C-C bond-forming reactions
Scientific Research Applications
Chemistry: 5-Methyl-2-pyridylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and heterocycles .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, organozinc compounds are generally explored for their potential in drug discovery and development due to their ability to form diverse molecular structures.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role in cross-coupling reactions makes it a valuable reagent for producing various organic compounds .
Comparison with Similar Compounds
Comparison: 5-Methyl-2-pyridylzinc bromide is unique due to the position of the methyl group on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 2-pyridylzinc bromide and 4-methyl-2-pyridylzinc bromide, the 5-methyl derivative may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);5-methyl-2H-pyridin-2-ide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXPMXQCMIGWIS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=[C-]C=C1.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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